molecular formula C12H5Cl5O B12691274 2,2',3,6,6'-Pentachlorodiphenyl ether CAS No. 727738-73-0

2,2',3,6,6'-Pentachlorodiphenyl ether

Katalognummer: B12691274
CAS-Nummer: 727738-73-0
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: YSQZLJVFAAGJPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,6,6’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of 2,2’,3,6,6’-Pentachlorodiphenyl ether follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: 2,2’,3,6,6’-Pentachlorodiphenyl ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of chlorinated benzoquinones.

    Reduction: Formation of partially dechlorinated diphenyl ethers.

    Substitution: Formation of hydroxylated or aminated diphenyl ethers.

Wissenschaftliche Forschungsanwendungen

2,2’,3,6,6’-Pentachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

    Biology: Investigated for its effects on biological systems, particularly its potential as an endocrine disruptor.

    Medicine: Studied for its potential therapeutic applications and toxicological effects.

    Industry: Utilized in the development of flame retardants and other specialty chemicals due to its chemical stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 2,2’,3,6,6’-Pentachlorodiphenyl ether involves its interaction with various molecular targets and pathways. It can bind to and activate or inhibit specific enzymes and receptors, leading to alterations in cellular processes. For example, it may interfere with hormone signaling pathways, leading to endocrine disruption. The exact molecular targets and pathways can vary depending on the specific biological context and concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

  • 2,2’,4,4’,6-Pentachlorodiphenyl ether
  • 2,2’,3,3’,6-Pentachlorodiphenyl ether
  • 2,2’,3,5’,6-Pentachlorodiphenyl ether

Comparison: 2,2’,3,6,6’-Pentachlorodiphenyl ether is unique due to its specific pattern of chlorination, which influences its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different levels of toxicity, environmental persistence, and biological activity. The position and number of chlorine atoms can significantly affect the compound’s behavior in chemical reactions and its interactions with biological systems.

Eigenschaften

CAS-Nummer

727738-73-0

Molekularformel

C12H5Cl5O

Molekulargewicht

342.4 g/mol

IUPAC-Name

1,2,4-trichloro-3-(2,6-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-4-5-9(16)12(10(6)17)18-11-7(14)2-1-3-8(11)15/h1-5H

InChI-Schlüssel

YSQZLJVFAAGJPM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=CC(=C2Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.